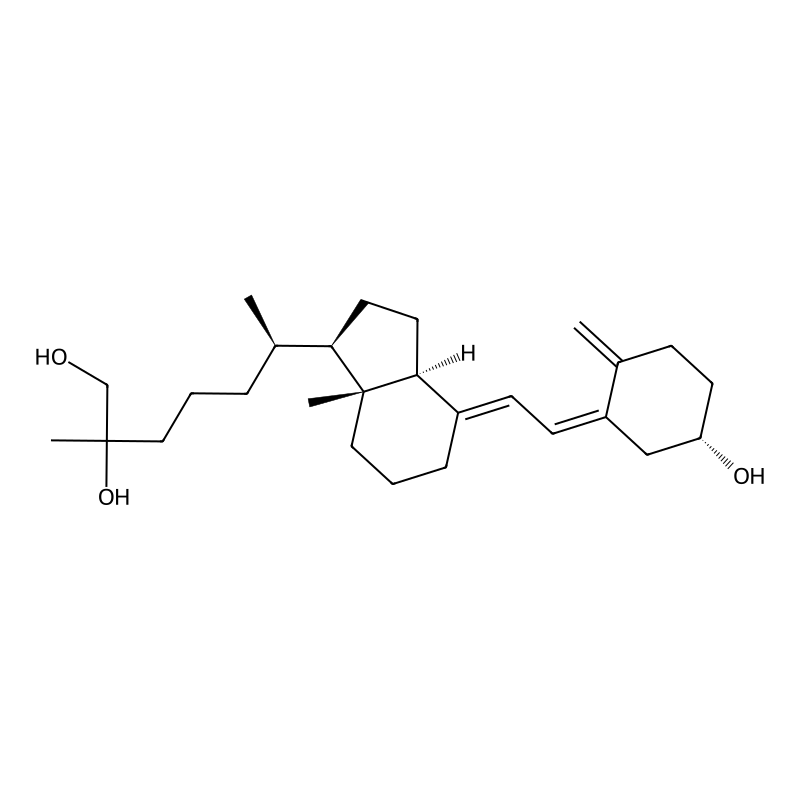

25,26-Dihydroxyvitamin D3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolism and Formation:

25,26-Dihydroxycholecalciferol (25,26-DHCC), also known as 25,26-dihydroxyvitamin D3, is a metabolite of vitamin D3 (cholecalciferol). Vitamin D3 is obtained through sun exposure or dietary intake and undergoes several enzymatic modifications before becoming biologically active. The kidneys are the primary site for the conversion of vitamin D3 to 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3), the most active form of vitamin D []. However, research suggests that the kidneys can also produce 25,26-DHCC, particularly in situations of high vitamin D intake [].

Biological Activity:

The primary area of research on 25,26-DHCC focuses on its potential role in calcium homeostasis. Studies have shown that 25,26-DHCC, like 1,25-(OH)2D3, can stimulate intestinal calcium absorption in animals with vitamin D deficiency [, ]. However, unlike 1,25-(OH)2D3, 25,26-DHCC appears to have minimal effects on bone calcium mobilization [, ]. This suggests that 25,26-DHCC might act as a selective modulator of intestinal calcium absorption, potentially offering therapeutic benefits without the associated risks of bone resorption sometimes seen with high 1,25-(OH)2D3 levels.

25,26-Dihydroxyvitamin D3, also known as 25,26-dihydroxycholecalciferol, is a metabolite of vitamin D3 that is formed in the body through enzymatic processes. It is produced primarily in the kidneys and is involved in the metabolism of calcium and phosphate. This compound features two hydroxyl groups at the 25 and 26 positions of the vitamin D3 molecule, which contributes to its biological activity and potential therapeutic applications.

The mechanism of action of 25,26-Dihydroxycholecalciferol is not fully understood. However, studies suggest it might play a role in intestinal calcium absorption, similar to other vitamin D metabolites []. One study using vitamin D-deficient rats showed that 25,26-Dihydroxycholecalciferol could increase calcium absorption in the intestines, but only under conditions of calcium deficiency []. This suggests a potential supplementary role alongside the more potent effects of 1,25-dihydroxyvitamin D3 (calcitriol), the primary active form of vitamin D.

The formation of 25,26-dihydroxyvitamin D3 occurs via hydroxylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP24A1. This enzyme facilitates the conversion of 25-hydroxyvitamin D3 into its active forms through a series of oxidation reactions. The chemical structure can be represented as follows:

- Chemical Formula: C27H44O3

- Molecular Weight: 416.65 g/mol

The specific chemical reaction for its synthesis can be summarized as:

25,26-Dihydroxyvitamin D3 exhibits biological activities that influence calcium homeostasis and bone metabolism. It has been shown to enhance intestinal calcium absorption and mobilization from bone tissue. Although it is less biologically active compared to its parent compound, 1,25-dihydroxyvitamin D3 (calcitriol), it still plays a role in maintaining calcium levels in the bloodstream.

The synthesis of 25,26-dihydroxyvitamin D3 can be achieved through various methods:

- Enzymatic Synthesis: Utilizing cytochrome P450 enzymes such as CYP24A1 to catalyze the hydroxylation of 25-hydroxyvitamin D3.

- Chemical Synthesis: Laboratory methods have been developed for the stereoselective synthesis of this compound using organocatalytic reactions and asymmetric aldol reactions .

25,26-Dihydroxyvitamin D3 has several potential applications:

- Nutraceuticals: It can be used as a dietary supplement to support bone health and calcium metabolism.

- Pharmaceuticals: Research is ongoing into its therapeutic effects on conditions such as osteoporosis and other metabolic bone diseases.

- Research Tool: It serves as a valuable compound for studying vitamin D metabolism and its biological effects.

Studies have indicated that 25,26-dihydroxyvitamin D3 interacts with various receptors and proteins involved in calcium transport and metabolism. Its role in modulating gene expression related to calcium homeostasis has been explored, although it does not bind to the vitamin D receptor with the same affinity as calcitriol

Several compounds are structurally and functionally similar to 25,26-dihydroxyvitamin D3. Here are some notable examples: Each of these compounds plays a distinct role in vitamin D metabolism and exhibits unique interactions within biological systems. The uniqueness of 25,26-dihydroxyvitamin D3 lies in its specific hydroxylation pattern and its moderate biological activity compared to more potent metabolites like calcitriol.Compound Name Chemical Structure Biological Activity Key Differences 1,25-Dihydroxyvitamin D3 C27H44O3 Active form of vitamin D; regulates calcium levels More potent than 25,26-dihydroxyvitamin D3 24,25-Dihydroxyvitamin D3 C27H44O4 Inactive metabolite; potential role in excretion Lacks significant biological activity compared to 25,26-Dihydroxyvitamin D3 25-Hydroxyvitamin D3 C27H44O2 Precursor to active forms; involved in vitamin D metabolism Precedes 25,26-dihydroxyvitamin D3 in metabolic pathway

Molecular Formula and Weight

25,26-Dihydroxyvitamin D3 possesses the molecular formula C27H44O3 and exhibits a molecular weight of 416.64 grams per mole [1] [2] [4]. The compound is assigned the Chemical Abstracts Service registry number 29261-12-9, which serves as its unique chemical identifier [1] [2] [4]. This molecular composition places the compound within the secosteroid family, characterized by the opened B-ring structure typical of vitamin D metabolites [2] [7].

Structural Characteristics and Functional Groups

The structural architecture of 25,26-dihydroxyvitamin D3 is defined by several distinctive features that contribute to its chemical identity and biological properties [2] [7]. The molecule contains three hydroxyl functional groups strategically positioned at carbon atoms 3-beta, 25, and 26, which represent the primary sites of chemical reactivity [2] [7]. The compound maintains the characteristic 9,10-secocholesta framework with a 5,7-diene system that forms the core steroid backbone [2] [7].

The side chain configuration consists of a 2-methylheptane-1,2-diol moiety, which distinguishes this metabolite from other vitamin D derivatives [2] [7]. An exocyclic methylene group at carbon-19 provides additional structural complexity [2]. The conjugated diene system spanning the junction between rings A and the CD ring system creates the characteristic ultraviolet absorption properties of the molecule [2].

Table 1: Structural Characteristics of 25,26-Dihydroxyvitamin D3

| Structural Feature | Description | Reference |

|---|---|---|

| Hydroxyl Groups | Three hydroxyl groups at positions 3β, 25, and 26 | [2] [7] |

| Side Chain Configuration | 2-methylheptane-1,2-diol side chain | [2] [7] |

| Steroid Ring System | 9,10-secocholesta framework with 5,7-diene | [2] [7] |

| Methylene Group | Exocyclic methylene group at C-19 | [2] |

| Double Bond System | Conjugated diene system between rings A and CD | [2] |

| Stereochemistry at C-25 | Natural form exists as 1:1 mixture of 25R and 25S epimers | [14] [23] [34] |

| Natural Occurrence | Biosynthesized metabolite of vitamin D3 | [1] [8] [32] |

Physical Properties

The physical characteristics of 25,26-dihydroxyvitamin D3 reflect its organic structure and molecular interactions [1] [4] [10]. The compound exists as a solid powder under standard laboratory conditions, displaying a white to colorless appearance [1] [10]. The density of the material measures 1.06 grams per cubic centimeter [10].

Thermal properties include a boiling point of 575.3 degrees Celsius at 760 millimeters of mercury pressure [10]. The flash point occurs at 243.7 degrees Celsius, indicating the temperature at which the compound may form ignitable vapor-air mixtures [10]. These thermal characteristics demonstrate the compound's relative stability under normal handling conditions.

Solubility properties reveal that 25,26-dihydroxyvitamin D3 dissolves in dimethyl sulfoxide at a concentration of 100 milligrams per milliliter, equivalent to 240.02 millimolar, though ultrasonic treatment is required to achieve complete dissolution [1] [4]. The compound also demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [18].

Table 2: Physical Properties of 25,26-Dihydroxyvitamin D3

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₄₄O₃ | [1] [2] [4] |

| Molecular Weight (g/mol) | 416.64 | [1] [2] [4] [7] |

| CAS Number | 29261-12-9 | [1] [2] [4] |

| Physical State | Solid/Powder | [1] [4] |

| Color | White to colorless | [1] [10] |

| Density (g/cm³) | 1.06 | [10] |

| Boiling Point (°C) | 575.3 at 760 mmHg | [10] |

| Flash Point (°C) | 243.7 | [10] |

| Solubility (DMSO) | 100 mg/mL (240.02 mM; ultrasonic required) | [1] [4] |

| Storage Temperature | -20°C | [1] [4] |

| Storage Conditions | Protect from light, stored under nitrogen | [1] [4] |

Chemical Reactivity and Stability

The chemical reactivity and stability profile of 25,26-dihydroxyvitamin D3 is influenced by its multiple hydroxyl groups and conjugated diene system [17] [18] [19]. Research demonstrates that the compound maintains biological activity patterns similar to natural vitamin D metabolites, exhibiting specific reactivity toward calcium transport mechanisms [17]. Synthetic preparations of the compound show consistent activity profiles with naturally occurring forms [17].

Stability studies indicate that 25,26-dihydroxyvitamin D3 requires specific storage conditions to maintain chemical integrity [1] [4] [19]. The compound must be protected from light exposure and stored under nitrogen atmosphere at temperatures of minus 20 degrees Celsius [1] [4]. These requirements reflect the photosensitive nature of the conjugated diene system and the susceptibility of hydroxyl groups to oxidative degradation [19].

The compound demonstrates resistance to thermal degradation under normal laboratory conditions but shows sensitivity to prolonged exposure to ultraviolet radiation [19] [20]. Chemical derivatization studies reveal that the hydroxyl groups at positions 25 and 26 participate readily in esterification reactions, which can be utilized for analytical purposes [14] [23].

Research on chemical derivatives indicates that modifications to the side chain can significantly alter the stability profile [19]. Studies examining various derivatization reagents demonstrate that certain chemical modifications can enhance stability during storage, with some derivatives maintaining integrity for extended periods under controlled conditions [19].

Conformational Analysis

Conformational analysis of 25,26-dihydroxyvitamin D3 reveals the spatial arrangement and flexibility of the molecule in three-dimensional space [22] [23] [24]. The naturally occurring form exists as an epimeric mixture consisting of equal proportions of 25R and 25S stereoisomers [14] [23] [34]. This stereochemical diversity results from the biosynthetic pathway that produces both configurations simultaneously [14] [34].

High-performance liquid chromatography studies utilizing derivatization with alpha-methoxy-alpha-trifluoromethylphenylacetyl esters demonstrate complete separation of the epimeric forms [14] [23]. The stereochemical configuration at carbon-25 influences the binding affinity to serum binding proteins, with the 25R isomer showing approximately three-fold higher potency compared to the 25S form in displacement assays [12].

Molecular mechanics calculations and conformational studies of related vitamin D analogs suggest that the side chain adopts multiple conformations in solution [24]. The flexibility of the side chain allows the molecule to interact with various biological targets through different spatial orientations [24]. The presence of two hydroxyl groups at positions 25 and 26 creates additional hydrogen bonding possibilities that influence conformational preferences [22].

Nuclear magnetic resonance studies and crystallographic analyses of related compounds indicate that the steroid ring system maintains a relatively rigid conformation while the side chain exhibits considerable flexibility [22] [24]. This structural arrangement allows for specific recognition by binding proteins while maintaining the capacity for conformational adaptation [22].

Structural Comparison with Other Dihydroxyvitamin D Metabolites

Comparative structural analysis of 25,26-dihydroxyvitamin D3 with other vitamin D metabolites reveals both similarities and distinctive differences that determine their respective biological functions [25] [28] [29]. The compound shares the fundamental secosteroid backbone with 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 but differs significantly in hydroxylation patterns and side chain modifications [28] [29].

1,25-Dihydroxyvitamin D3, the most biologically active form, contains hydroxyl groups at positions 1-alpha, 3-beta, and 25, with a molecular formula of C27H44O4 [29]. This additional hydroxyl group at position 1 confers the highest receptor binding affinity and represents the hormonal form of vitamin D [29]. In contrast, 25,26-dihydroxyvitamin D3 lacks the 1-alpha hydroxyl group but possesses an additional hydroxyl at position 26 [2] [7].

24,25-Dihydroxyvitamin D3 shares the same molecular formula (C27H44O3) and molecular weight (416.64 g/mol) as 25,26-dihydroxyvitamin D3 but differs in the position of the second hydroxyl group [28] [29]. The 24-hydroxylated form represents a major catabolism product and shows strong correlation with 25-hydroxyvitamin D3 levels in circulation [28]. Research indicates that 24,25-dihydroxyvitamin D3 serves primarily in the degradation pathway, while 25,26-dihydroxyvitamin D3 demonstrates specific intestinal calcium transport activity [1] [28] [32].

Table 3: Structural Comparison of Vitamin D Metabolites

| Metabolite | Molecular Formula | Molecular Weight | Hydroxylation Pattern | Biological Activity | Reference |

|---|---|---|---|---|---|

| 25,26-Dihydroxyvitamin D₃ | C₂₇H₄₄O₃ | 416.64 | 3β, 25, 26 | Intestinal calcium transport | [1] [8] [32] |

| 1,25-Dihydroxyvitamin D₃ | C₂₇H₄₄O₄ | 416.64 | 1α, 3β, 25 | Hormonal form (most active) | [29] |

| 24,25-Dihydroxyvitamin D₃ | C₂₇H₄₄O₃ | 416.64 | 3β, 24, 25 | Catabolism product | [28] [29] |

| 25-Hydroxyvitamin D₃ | C₂₇H₄₄O₂ | 400.64 | 3β, 25 | Storage/transport form | [29] |

Biochemical studies demonstrate that 25,26-dihydroxyvitamin D3 exhibits intestinal calcium transport activity that distinguishes it from other metabolites [17] [32]. Research using vitamin D-deficient rats shows that the compound stimulates calcium absorption specifically in animals maintained on calcium-deficient diets [17] [18]. This selective activity pattern differs from 1,25-dihydroxyvitamin D3, which demonstrates broader biological effects including bone calcium mobilization [17] [29].

XLogP3

Appearance

GHS Hazard Statements

H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard